molecular formula C26H25NO7S3 B11976656 4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B11976656
M. Wt: 559.7 g/mol
InChI Key: BSFNKMDLAOQRDI-ZQQUHRJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as thienyl, thiazolidinone, and propenoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the thienyl and propenoate groups under controlled conditions. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE
  • **4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-HYDROXYPHENYL)-2-PROPENOATE
  • **4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-CHLOROPHENYL)-2-PROPENOATE

Uniqueness

The uniqueness of 4-{(E)-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENYL (2E)-3-(4-METHOXYPHENYL)-2-PROPENOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H25NO7S3

Molecular Weight

559.7 g/mol

IUPAC Name

[4-[(E)-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H25NO7S3/c1-3-33-22-14-18(15-23-25(29)27(26(35)36-23)19-12-13-37(30,31)16-19)6-10-21(22)34-24(28)11-7-17-4-8-20(32-2)9-5-17/h4-11,14-15,19H,3,12-13,16H2,1-2H3/b11-7+,23-15+

InChI Key

BSFNKMDLAOQRDI-ZQQUHRJDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC(=O)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC(=O)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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